molecular formula C5H11N3O3 B14764023 2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide

2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B14764023
M. Wt: 161.16 g/mol
InChI Key: QMHICQFXIMNGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide is a chemical compound with a complex structure that includes hydrazine, methoxyethyl, and oxoacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide typically involves the reaction of hydrazine hydrate with an appropriate ester or amide precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoacetamide derivatives, while substitution reactions can produce a wide range of substituted hydrazine compounds .

Scientific Research Applications

2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazinyl-N-(2-hydroxyethyl)-N-(2-methoxyethyl)pyridine-4-carboxamide
  • 2-Hydrazino-N,N-bis(2-methoxyethyl)-6-methyl-5-nitro-4-pyrimidinamine

Uniqueness

2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in various applications .

Properties

Molecular Formula

C5H11N3O3

Molecular Weight

161.16 g/mol

IUPAC Name

2-hydrazinyl-N-(2-methoxyethyl)-2-oxoacetamide

InChI

InChI=1S/C5H11N3O3/c1-11-3-2-7-4(9)5(10)8-6/h2-3,6H2,1H3,(H,7,9)(H,8,10)

InChI Key

QMHICQFXIMNGAG-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.